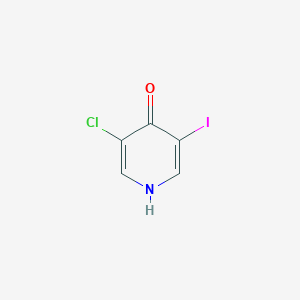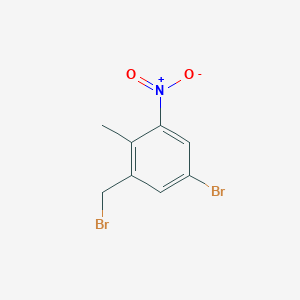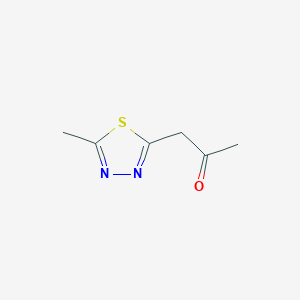
1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-2-one is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-5-methyl-1,3,4-thiadiazole with acetone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: dichloromethane; temperature: room temperature.
Reduction: Lithium aluminum hydride; solvent: tetrahydrofuran; temperature: reflux.
Substitution: Alkyl halides, acyl chlorides; solvent: ethanol; temperature: reflux.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Functionalized thiadiazole derivatives.
Scientific Research Applications
1-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and antifungal agent.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its potential role in modulating biological pathways and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential cellular components in microorganisms, leading to their death. The exact molecular targets and pathways involved are still under investigation, but it is hypothesized that the compound interferes with enzyme activity and disrupts cellular membranes .
Comparison with Similar Compounds
1,3,4-Thiadiazole: A parent compound with a similar heterocyclic ring structure.
2-Amino-5-methyl-1,3,4-thiadiazole: A derivative with an amino group at the 2-position.
5-Methyl-1,3,4-thiadiazole-2-thiol: A thiol derivative with a sulfur atom at the 2-position.
Uniqueness: 1-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-2-one is unique due to the presence of a propan-2-one moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4(9)3-6-8-7-5(2)10-6/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRWQAIFDACOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole](/img/structure/B6601719.png)
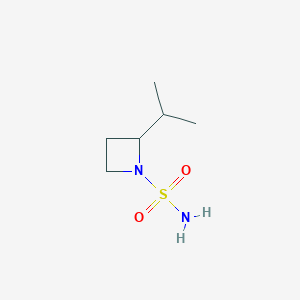


![rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6601742.png)
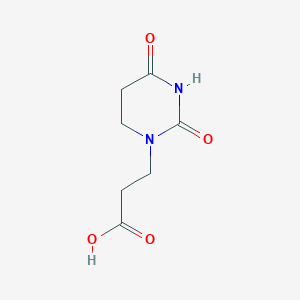
![6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-amine](/img/structure/B6601751.png)
![7-fluoro-1H,2H,3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B6601753.png)

amine](/img/structure/B6601780.png)
![tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate](/img/structure/B6601784.png)
